molecular formula C12H16F2NO6P B2422110 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate CAS No. 83567-82-2

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate

Cat. No. B2422110
CAS RN: 83567-82-2
M. Wt: 339.232
InChI Key: ASUMQLNFAPNOOI-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a nitrophenyl group, a difluoroethyl group, and a diethyl phosphate group.

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, reactivity, and potential applications. The field of difluoromethylation, in particular, has seen recent advances and could provide new insights into the properties and uses of this compound .

properties

IUPAC Name

[(1R)-2,2-difluoro-1-(4-nitrophenyl)ethyl] diethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMQLNFAPNOOI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate

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